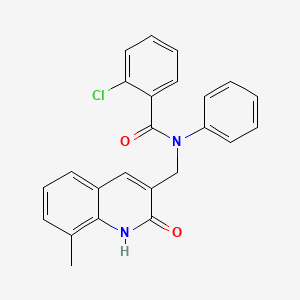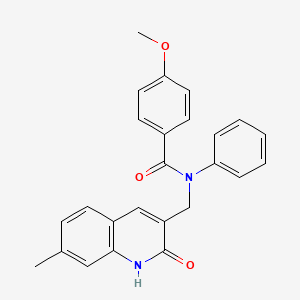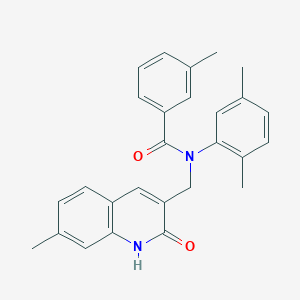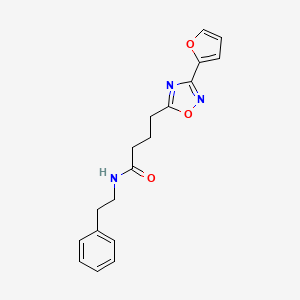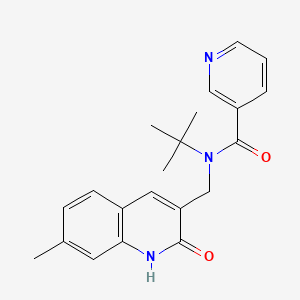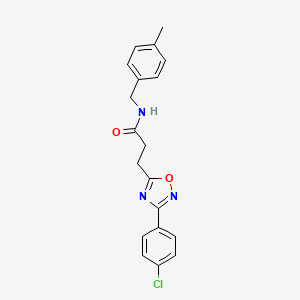
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide have been studied extensively. Some of the effects include:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
2. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, leading to their death.
3. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide for lab experiments include:
Advantages:
1. High purity: This compound can be synthesized with high purity, making it suitable for various lab experiments.
2. Potent biological activities: This compound exhibits potent biological activities, making it a potential candidate for various research applications.
Limitations:
1. Limited solubility: This compound has limited solubility in water, making it difficult to use in certain experiments.
2. Limited stability: This compound is not very stable under certain conditions, making it difficult to store and handle.
Orientations Futures
There are several future directions for the research of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide. Some of the directions include:
1. Development of new drugs: This compound can be used as a lead compound for the development of new drugs with potent biological activities.
2. Study of its mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
3. Study of its pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is a chemical compound that exhibits potent biological activities, making it a potential candidate for various research applications. The synthesis method of this compound is simple and yields a high purity product. Further studies are needed to fully understand the mechanism of action and pharmacokinetics of this compound. With its potential applications in the development of new drugs, this compound holds promise for future research.
Méthodes De Synthèse
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2-bromo-1-(4-methylbenzyl)propan-1-one to form the desired product. The reaction proceeds under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. Some of the research applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that this compound has potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
2. Anticancer activity: This compound has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
3. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-2-4-14(5-3-13)12-21-17(24)10-11-18-22-19(23-25-18)15-6-8-16(20)9-7-15/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDNECBBWMQYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

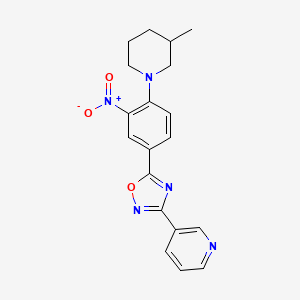
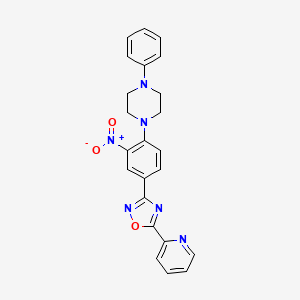
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
